molecular formula C9H6ClN3 B13168692 2-Chloro-5-(pyridin-4-yl)pyrazine

2-Chloro-5-(pyridin-4-yl)pyrazine

Cat. No.: B13168692
M. Wt: 191.62 g/mol
InChI Key: CFFVPSXGOXMTDW-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyridin-4-yl)pyrazine is a heterocyclic compound that contains both pyrazine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyridin-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyridin-4-yl)pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazine and pyridine rings can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like ethanol.

    Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 2-amino-5-(pyridin-4-yl)pyrazine derivative.

Scientific Research Applications

2-Chloro-5-(pyridin-4-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyridin-4-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(pyridin-4-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrazine and pyridine rings makes it a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

2-chloro-5-pyridin-4-ylpyrazine

InChI

InChI=1S/C9H6ClN3/c10-9-6-12-8(5-13-9)7-1-3-11-4-2-7/h1-6H

InChI Key

CFFVPSXGOXMTDW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C=N2)Cl

Origin of Product

United States

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